Product packaging for N-Methyl-1,3-propanediamine(Cat. No.:CAS No. 6291-84-5)

N-Methyl-1,3-propanediamine

Cat. No.: B050750
CAS No.: 6291-84-5
M. Wt: 88.15 g/mol
InChI Key: QHJABUZHRJTCAR-UHFFFAOYSA-N
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Description

N-Methyl-1,3-propanediamine is a valuable, asymmetric aliphatic diamine featuring both primary and secondary amine functionalities, making it a versatile and highly reactive building block in organic synthesis and medicinal chemistry. Its primary application lies in its role as a key precursor for the synthesis of various heterocyclic compounds, including imidazolines and piperazines, which are privileged scaffolds in drug discovery. The compound serves as a crucial linker and spacer in the development of pharmaceutical candidates, chemical probes, and metal-chelating ligands. Its mechanism of action in research contexts often involves nucleophilic attack, where the primary amine acts as a superior nucleophile for conjugate additions or amide bond formation, while the secondary amine can facilitate further alkylation or act as a constituent in catalyst systems. Researchers utilize this compound in the preparation of polymers, surfactants, and as a ligand for complexing metal ions in catalysis. Its defined molecular structure provides a controlled length and steric profile, which is essential for structure-activity relationship (SAR) studies in the design of bioactive molecules. This product is intended for research and development purposes exclusively.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2 B050750 N-Methyl-1,3-propanediamine CAS No. 6291-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-methylpropane-1,3-diamine
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InChI

InChI=1S/C4H12N2/c1-6-4-2-3-5/h6H,2-5H2,1H3
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InChI Key

QHJABUZHRJTCAR-UHFFFAOYSA-N
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Canonical SMILES

CNCCCN
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Molecular Formula

C4H12N2
Record name 3-METHYLAMINOPROPYLAMINE
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DSSTOX Substance ID

DTXSID5064201
Record name N-Methyl-1,3-propanediamine
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Molecular Weight

88.15 g/mol
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Physical Description

3-methylaminopropylamine is a dark amber liquid. (NTP, 1992)
Record name 3-METHYLAMINOPROPYLAMINE
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Boiling Point

282 to 286 °F at 760 mmHg (NTP, 1992)
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Flash Point

96 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
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Density

0.844 (NTP, 1992) - Less dense than water; will float
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CAS No.

6291-84-5
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Record name N-Methyl-1,3-propanediamine
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Synthetic Methodologies and Preparative Routes for N Methyl 1,3 Propanediamine

Established Synthetic Pathways

N-Methyl-1,3-propanediamine (CAS 6291-84-5) can be synthesized through several established chemical routes. These methods range from direct alkylation to multi-step processes involving hydrogenation or reductive amination.

One common approach is the alkylation of 1,3-propanediamine . This method involves the direct reaction of 1,3-propanediamine with a suitable methylating agent, such as methyl iodide, to introduce a single methyl group onto one of the nitrogen atoms. smolecule.com The reaction stoichiometry must be carefully controlled to favor mono-methylation and minimize the formation of the di-methylated product, N,N'-dimethyl-1,3-propanediamine.

Another significant pathway is reductive amination . This process can involve the reaction of an appropriate aldehyde or ketone with ammonia (B1221849), followed by a reduction step to form the primary amine. smolecule.com More specifically for this compound, a common industrial precursor for simple diamines, acrylonitrile (B1666552), can be used. The synthesis of the parent compound, 1,3-diaminopropane (B46017), is achieved through the amination of acrylonitrile followed by the hydrogenation of the resulting aminopropionitrile. wikipedia.org To produce the N-methyl derivative, a variation of this process would be required, potentially involving methylamine (B109427) in the initial reaction or subsequent modification steps.

Hydrogenation of nitrogen-containing precursors is also a key method. smolecule.com For instance, the synthesis of the related compound N,N-dimethyl-1,3-propanediamine often starts with the reaction of dimethylamine (B145610) and acrylonitrile to produce dimethylaminopropionitrile. google.comcetjournal.it This intermediate is then hydrogenated, typically over a Raney-Ni catalyst, to yield the final diamine. google.comcetjournal.it A similar strategy could be employed for this compound by reacting methylamine with acrylonitrile and subsequently hydrogenating the nitrile intermediate.

A patent for a more complex derivative, N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-N'-(3,4-dimethoxyphenyl)-1,3-propanediamine, illustrates a multi-step synthesis that begins with the conjugate addition of acrolein to an N-methylated phenethylamine (B48288) derivative. google.com This is followed by reductive amination with 3,4-dimethoxyaniline (B48930) and hydrogenation over a palladium on carbon catalyst to yield the final substituted this compound structure. google.com

Advanced Continuous Process Synthesis of Related Diamines and Potential for this compound

While specific continuous flow processes for this compound are not widely documented, the industrial synthesis of analogous diamines, such as N,N-dimethyl-1,3-propanediamine (DMAPA), provides a clear blueprint for how such a process could be designed. These advanced methods offer improved efficiency, safety, and product consistency suitable for large-scale production. google.com

Fixed-Bed Reactor Systems for Diamine Production

Continuous synthesis of diamines is effectively achieved using fixed-bed reactors, which allow for reactants to flow through a stationary catalyst bed. This setup simplifies the process, enhances stability, and is ideal for industrial-scale manufacturing. google.com

A well-documented example is the continuous, two-step synthesis of DMAPA. google.comcetjournal.it

First Step (Cyanoethylation): Dimethylamine and acrylonitrile are reacted in a fixed-bed reactor to continuously produce N,N-dimethylaminopropionitrile (DMAPN). google.comcetjournal.it This step can achieve a conversion rate of acrylonitrile and selectivity for DMAPN both greater than 99%. google.com

Second Step (Hydrogenation): The resulting DMAPN intermediate, without needing purification, is fed directly into a second fixed-bed reactor. google.com Here, it undergoes catalytic hydrogenation to form DMAPA with a yield of at least 98%. google.com

This dual fixed-bed system demonstrates a highly efficient, energy-saving, and environmentally friendly process that could be adapted for this compound by substituting dimethylamine with methylamine in the initial feed. google.com

StageReactantsReactor TypeKey ConditionsOutcomeReference
Cyanoethylation Dimethylamine, AcrylonitrileFixed-BedTemp: 10-120°C; Molar Ratio (DMA:ACN): 10:1 to 1:1; Space Velocity: 0.1-10 h⁻¹>99% conversion & selectivity for DMAPN google.com
Hydrogenation N,N-dimethylaminopropionitrile, H₂Fixed-BedCatalyst: Raney-Ni; Pressure: 3-10 MPa; Co-catalyst: 0.1%-10% Alkaline alcohol solution; Space Velocity: 0.1-4 h⁻¹>98% yield of N,N-dimethyl-1,3-propanediamine google.com

Heterogeneous and Homogeneous Catalysis in Continuous Amine Synthesis

Catalysis is central to the efficiency of continuous amine synthesis. Both heterogeneous and homogeneous catalysts are employed.

Heterogeneous Catalysis: The use of solid catalysts in fixed-bed reactors is common. For the hydrogenation of the nitrile intermediate (DMAPN), Raney-Ni is a widely used heterogeneous catalyst. google.comcetjournal.it The process is often enhanced by the presence of an alkaline co-catalyst, such as a sodium hydroxide (B78521) solution in methanol (B129727) or ethanol. google.com In another example, the continuous production of N,N,N',N'-tetramethyl-1,3-propanediamine from 1,3-propanediol (B51772) and dimethylamine utilizes a Cu-Co-Ni/Al₂O₃ catalyst under high pressure and temperature. google.com These solid-supported catalysts are robust and allow for easy separation from the product stream, making them ideal for continuous operations. researchgate.net

Homogeneous Catalysis: While fixed-bed systems predominantly rely on heterogeneous catalysts, the principles of homogeneous catalysis are also relevant. The alkaline alcohol solution used as a co-catalyst in DMAPA synthesis can be considered a component of the liquid-phase reaction environment that enhances catalyst performance. google.com

The development of continuous flow organic synthesis under high-temperature and pressure conditions, often in microreactors or packed-bed reactors, shows great promise for a variety of chemical transformations, including the hydrogenation of nitriles to amines. researchgate.net

Derivatization Strategies and Functionalization for Specific Applications

This compound and its analogs serve as versatile building blocks that can be chemically modified, or derivatized, to create molecules for specialized applications, including ligand design and the functionalization of material surfaces.

Synthesis of Substituted Diamines for Ligand Design

The amine groups in this compound provide reactive sites for building more complex molecules that can act as ligands or structure-directing agents.

A notable application is its use as a structure-directing agent (template) in the hydrothermal synthesis of microporous crystalline aluminophosphates. chemicalbook.comsigmaaldrich.com The diamine molecule organizes the inorganic framework during its formation, and its structure is critical for achieving the desired final crystalline architecture. chemicalbook.com

Furthermore, this compound is a precursor for synthesizing complex pharmaceutical intermediates. A patented process describes the preparation of N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-N'-(3,4-dimethoxyphenyl)-1,3-propanediamine hydrochloride. google.com This synthesis involves reacting an N-methylated precursor with acrolein and subsequently performing a reductive amination with another aniline (B41778) derivative. google.com This demonstrates how the this compound backbone is incorporated into a larger, highly substituted molecule designed for a specific biological application.

ApplicationStarting Material (Analog)Key TransformationResulting Product/UseReference
Framework Templating This compoundHydrothermal synthesisCrystalline aluminophosphates chemicalbook.com, sigmaaldrich.com
Pharmaceutical Intermediate 3,4-dimethoxy-N-methylphenethylamineConjugate addition with acrolein, then reductive aminationSubstituted this compound derivative google.com

Surface Functionalization via Aminolysis using Analogous Diamines

The reactivity of diamines makes them suitable for modifying the surfaces of polymers and other materials, a process known as surface functionalization. This can alter the material's properties, such as its chemical reactivity or surface energy.

Research has shown that polyacrylonitrile (B21495) fiber (PANF) can be chemically modified using the analogous compound N,N-dimethyl-1,3-propanediamine . rsc.org This process involves the reaction of the diamine with the nitrile (C≡N) groups present in the polyacrylonitrile structure. The reaction leads to the release of ammonia and the formation of amide groups on the fiber surface, effectively grafting the diamine's functionality onto the polymer. rsc.org This type of modification can be a step in preparing fiber-based catalysts for use in continuous-flow reactors. rsc.org A similar strategy could be employed using this compound to introduce a secondary and primary amine functionality onto a polymer surface for applications in catalysis, adsorption, or further chemical modification.

Catalytic Applications and Mechanistic Insights

N-Methyl-1,3-propanediamine as an Organic Catalyst

As a catalyst, this compound leverages its chemical structure, featuring both primary and secondary amine groups, to facilitate organic reactions.

Catalysis in Amination Reactions (e.g., Fatty Acids)

This compound has been identified as an effective organic catalyst for the amination of fatty acids. biosynth.com The presence of its amine functionalities allows it to participate in and accelerate amination processes, which are crucial for producing a wide range of chemical products. Its effectiveness is noted to be dependent on achieving optimal concentrations within the reaction mixture. biosynth.com

Influence on Reaction Kinetics and Matrix Effects

The compound has been shown to enhance reaction rates by influencing the formation of a matrix effect. biosynth.com This effect can alter the reaction environment, thereby increasing the efficiency of the catalytic process. The activation of this compound in these catalytic cycles can be initiated by functional groups such as hydroxyl groups or other nitrogen atoms. biosynth.com Studies have also been conducted on the chromatographic behavior of its derivatives and the influence of the sample matrix on analytical measurements, which underscores the compound's complex interactions within a chemical system. researchgate.net

Role in Enzyme-Catalyzed Synthesis

The unique properties of this compound make it a valuable reagent in biocatalysis, particularly in processes mediated by enzymes like lipases for the synthesis of pharmaceutical intermediates.

Lipase-Mediated Synthesis of Pharmaceutical Intermediates (e.g., Alfuzosin (B1207546), Lapyrium (B1674504) Chloride)

This compound is utilized as a key building block in the lipase-catalyzed synthesis of intermediates for the pharmaceuticals Alfuzosin and Lapyrium Chloride. chemicalbook.comsigmaaldrich.comsigmaaldrich.com These enzymatic methods are favored for their mild reaction conditions, high selectivity, and reduced environmental impact. researchgate.netscience.gov

For the synthesis of an Alfuzosin intermediate, a one-pot, two-step procedure is employed using Candida antarctica lipase (B570770) B (CALB). sci-hub.seuni-graz.at Initially, the lipase catalyzes the esterification of 2-tetrahydrofuroic acid with ethanol. sci-hub.seuni-graz.at Following the formation of the ethyl ester, this compound is added to the mixture. researchgate.netscience.gov The same enzyme then selectively catalyzes the aminolysis of the ester, yielding the desired amide intermediate, tetrahydro-N-[3-(methylamino)-propyl]-2-furancarboxamide, in good yields. sci-hub.seconicet.gov.ar This biocatalytic route offers a safer and more efficient alternative to traditional chemical methods that may require harsh conditions and hazardous reagents. uni-graz.at The enzyme has demonstrated reusability, maintaining 80% of its activity after eight cycles. uni-graz.at

Similarly, an efficient, multi-step enzymatic route has been developed for the large-scale preparation of Lapyrium Chloride, which also involves this compound and lipase catalysts. researchgate.netscience.gov

Table 1: Lipase-Mediated Synthesis Involving this compound

Target Intermediate Enzyme Used Key Reactants Process Description Yield/Efficiency Reference(s)
Alfuzosin Intermediate Candida antarctica lipase B (CALB) 2-Tetrahydrofuroic acid, Ethanol, this compound One-pot, two-step esterification followed by selective aminolysis. 69% yield from the acid. sci-hub.se
Lapyrium Chloride Intermediate Lipases Chloroacetic acid, this compound Multi-step enzymatic synthesis. High purity and yield. researchgate.netscience.gov

Structure-Directing Agent in Material Synthesis

Beyond its role in organic and enzymatic synthesis, this compound functions as a crucial component in materials chemistry, specifically as a template or structure-directing agent (SDA).

Formation of Crystalline Aluminophosphates

This compound (referred to as MeDAP in this context) is employed as an organic template in the hydrothermal synthesis of crystalline aluminophosphates (AlPOs). chemicalbook.comsigmaaldrich.comsmolecule.comsmolecule.com These materials are a class of microporous solids with applications in catalysis and separation processes. smolecule.com

During hydrothermal synthesis, the MeDAP molecule directs the arrangement of aluminum and phosphorus precursors as they assemble into an extended framework. smolecule.com The stabilization of the resulting structure occurs through hydrogen bonds formed between the protonated amine groups of the MeDAP template and the oxygen atoms of the developing inorganic aluminophosphate framework. smolecule.com Upon mixing the precursor materials, small inorganic fragments form and organize around the MeDAP molecule, creating an inorganic-organic composite that serves as the core unit for crystallization. smolecule.com

Research has demonstrated that using MeDAP as the structure-directing agent can lead to the formation of distinct crystalline aluminophosphate phases. researchgate.net Two such materials, MDAP-1 and MDAP-2, have been synthesized, where MDAP-1 is an intermediate phase. researchgate.net The structure of MDAP-1 has been identified as a 2D-layered compound. researchgate.net

Table 2: Crystalline Aluminophosphates Synthesized with this compound (MeDAP)

Material Name Role of MeDAP Synthesis Conditions Resulting Structure Chemical Formula Reference(s)
MDAP-1 Structure-Directing Agent Hydrothermal 2D-Layered Crystalline Aluminophosphate (C₄H₁₄N₂)₁.₅[Al₃P₄O₁₆] researchgate.net
MDAP-2 Structure-Directing Agent Hydrothermal Final Crystalline Product Not specified. researchgate.net

Metal-Complex Catalysis

This compound is a versatile bidentate ligand that readily forms complexes with various transition metals. lbp.world These complexes are of interest for their potential catalytic activities in a range of chemical reactions. ontosight.aigoogle.com The two nitrogen atoms of the diamine coordinate to a metal center, forming a stable chelate ring structure which enhances the stability of the resulting complex. lbp.world

The synthesis of catalytically active metal complexes with this compound involves reacting the diamine with a suitable metal precursor in an appropriate solvent. researchgate.netscielo.br The stoichiometry, reaction conditions, and nature of the precursor are critical factors that determine the final structure of the complex.

Aluminum Complexes: The reaction of trimethylaluminum (B3029685) (AlMe₃) with N,N′-bis(3-aminopropyl)ethylenediamine, a related tetradentate amine, has been shown to yield crystalline products, indicating the feasibility of forming well-defined aluminum-amine complexes. researchgate.net While specific studies on this compound with aluminum for catalysis are not extensively detailed in the provided results, the general reactivity of alkylaluminum compounds with amines suggests similar complex formation is possible. researchgate.netgoogle.com

Gallium Complexes: Gallium(III) complexes can be prepared by reacting a gallium salt, such as Ga(NO₃)₃, with a suitable ligand in a solvent like methanol (B129727). scielo.br For example, stable cationic [GaIII(L)]+ complexes have been synthesized using hexadentate pro-ligands derived from alkyldiamines. scielo.br Further research is exploring mononuclear Ga(III) complexes with pentadentate ligands derived from this compound, which are expected to possess a labile coordination site for interaction with substrates. scielo.br

Copper Complexes: Copper(II) complexes of this compound are readily prepared. For instance, the complex [Cu(N-Metn)₂Cl]BF₄ (where N-Metn is this compound) has been synthesized and structurally characterized. researchgate.netdaneshyari.com In this complex, the copper(II) ion is five-coordinate, with four nitrogen atoms from two diamine ligands in the equatorial positions and a chlorine atom at the apical site. researchgate.netdaneshyari.com The preparation can be achieved by reacting copper salts like CuCl₂ or copper sulfate (B86663) with the diamine in aqueous or alcoholic solutions. researchgate.netgoogle.comgoogle.com

Table 1: Examples of Metal Complex Preparation with this compound and Related Ligands

MetalMetal PrecursorLigand TypeSolventResulting Complex TypeReference
Copper CuCl₂ / NaBF₄This compoundNot Specified[Cu(N-Metn)₂Cl]BF₄ daneshyari.com, researchgate.net
Copper Copper SulfateThis compoundWaterAqueous Copper-Diamine Complex google.com
Gallium Ga(NO₃)₃Hexadentate pro-ligandMethanolCationic [GaIII(L)]+ Complex scielo.br
Nickel NiCl₂·6H₂OReduced Schiff base from this compoundMethanolHeterometallic Ni(II)-Na(I) Complex mdpi.com

The mechanism of catalysis by metal-diamine complexes is fundamentally tied to the properties of both the metal ion and the diamine ligand. The ligand influences the steric and electronic environment of the metal center, which in turn dictates how the catalyst interacts with substrates.

In reactions like polymerization, a Lewis acidic metal center (such as Al or Ga) coordinated by a diamine ligand can activate a monomer by coordinating to it. The diamine ligand modulates the Lewis acidity and stabilizes the active catalytic species.

For copper-diamine complexes, the catalytic mechanism often involves redox cycling of the copper ion (e.g., between Cu(I) and Cu(II)). For example, in oxidation reactions, the substrate may coordinate to the copper center, followed by an electron transfer process facilitated by the metal. The this compound ligand plays a critical role in stabilizing the different oxidation states of copper and controlling the substrate's access to the active site.

Studies on the reaction of hydroxyl radicals (OH) with this compound have shown a negative temperature dependence, which provides insight into its atmospheric reactivity and degradation pathways. acs.org While not a direct catalytic mechanism, this fundamental reactivity data is crucial for understanding the stability and potential side reactions of the ligand in catalytic systems. The reaction is initiated by the formation of an adduct, followed by H-atom abstraction, primarily from the C–H bonds adjacent to the nitrogen atoms. acs.org

Coordination Chemistry and Metal Complexation

Ligand Properties of N-Methyl-1,3-propanediamine

The presence of two nitrogen donor atoms enables this compound to act as a bidentate ligand, binding to a metal center to form a six-membered ring. This chelation imparts significant stability to the resulting metal complexes. The methyl group introduces steric hindrance and alters the electronic properties compared to the unsubstituted 1,3-propanediamine, influencing the stereochemistry and stability of the complexes formed. tandfonline.com

This compound and its derivatives readily form complexes with a range of transition metals and lanthanides. evitachem.com

Copper(II): Copper(II) complexes featuring ligands derived from 1,3-propanediamine have been extensively studied. For instance, template reactions involving derivatives of 1,3-propanediamine can yield both mononuclear and dinuclear copper(II) complexes. scispace.comnih.govrsc.orgresearchgate.net In these structures, the ligand coordinates to the copper(II) centers through its nitrogen and oxygen (in the case of Schiff base derivatives) donor atoms. nih.govrsc.orgresearchgate.netrsc.org The geometry around the copper(II) ions in these complexes can vary, including square-planar, tetragonal pyramidal, and flattened tetrahedral configurations. scispace.comnih.govrsc.orgresearchgate.netrsc.org A series of bimetallic complexes with the general formula [Cu(pn)₂][MCl₄] (where pn = 1,3-diaminopropane (B46017) and M = Co(II), Ni(II), Cu(II), etc.) have been synthesized, in which the [Cu(pn)₂]²⁺ cation adopts a square-planar geometry. researchgate.net

Nickel(II): this compound forms complexes with Nickel(II). smolecule.combohrium.com For example, reacting [Ni(tn)₃]X₂ (where tn = 1,3-diaminopropane) with aldopentoses yields mononuclear nickel(II) complexes with N-glycosylamine ligands. rsc.org In these complexes, the ligand, derived from 1,3-diaminopropane, coordinates to the nickel(II) ion in a meridional fashion. rsc.org

Cobalt(II) and Chromium(III): Complexes with Cobalt(II) and Chromium(III) have also been synthesized. bohrium.com A derivative of 1,3-propanediamine, 2,2-dimethyl-1,3-propanediamine-N,N,N',N'-tetraacetate, has been used to create octahedral complexes with Co(III) and Cr(III). researchgate.net

Lanthanides: The coordination requirements of lanthanide ions, which favor high coordination numbers and flexible geometries, make ligands derived from 1,3-propanediamine suitable for forming complexes. scispace.comnih.govrsc.orgrsc.org While solid-state lanthanide complexes with some specific Schiff-base derivatives of 1,3-propanediamine proved difficult to isolate, their formation and stability in solution have been studied using potentiometric methods. scispace.comresearchgate.netrsc.org

The six-membered chelate ring formed when this compound coordinates to a metal ion is not planar and can adopt several conformations. The primary conformations for such rings are the chair, skew-boat, and boat forms. oup.com

The chair conformation is generally the most stable and populated form. oup.com Interconversion between the two possible chair forms is believed to proceed through a skew-boat intermediate. oup.com The activation parameters for this chair-to-chair interconversion have been determined for related complexes like tetracyano(1,3-propanediamine)ferrate(III), revealing that the process has a higher activation enthalpy and entropy compared to five-membered chelate rings. oup.com In some instances, such as in certain Ni(II) and Co(III) complexes with a tetraacetate derivative of 2,2-dimethyl-1,3-propanediamine, the six-membered ring is found to adopt a twist-boat conformation. researchgate.netresearchgate.net The specific conformation is influenced by factors including the metal ion, other coordinated ligands, and steric effects from substituents on the diamine backbone, such as the methyl group in this compound. tandfonline.com

Conformations of Six-Membered Diamine Chelate Rings
ConformationRelative StabilityRole in InterconversionExample Complex Fragment
ChairMost stable/populatedGround state[Fe(CN)₄(1,3-propanediamine)]⁻ oup.com
Skew-BoatLess stableIntermediate in chair-to-chair interconversion[Fe(CN)₄(1,3-propanediamine)]⁻ oup.com
Twist-BoatObserved in specific complexes-[Ni(2,2-diMe-1,3-pdta)]²⁻ researchgate.netresearchgate.net

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is followed by rigorous characterization to determine their structure and properties.

Mono- and polynuclear complexes involving 1,3-propanediamine derivatives can be synthesized through several routes. A common method is the template reaction, where the metal ion directs the condensation of a diamine with another molecule, such as an aldehyde, to form a larger Schiff-base ligand in situ. scispace.comnih.govrsc.orgresearchgate.net For example, dinuclear and mononuclear copper(II) complexes have been obtained from the template reaction of 5-methylsalicylaldehyde and 2-hydroxy-1,3-propanediamine in the presence of copper(II) acetate. scispace.comnih.govrsc.orgresearchgate.net

Polynuclear complexes, including dinuclear, tetranuclear, and hexanuclear species, have also been prepared. researchgate.netacs.orgrsc.org A linear trinuclear copper(II) compound was synthesized using a Schiff-base ligand derived from N-methyl-N'-(4-methoxysalicylidene)-1,3-propanediamine. acs.org Similarly, tetranuclear and hexanuclear uranium(IV) complexes have been formed using hexadentate compartmental Schiff-base ligands derived from 1,3-propanediamine. rsc.org

Single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional structure of these coordination compounds. ijcce.ac.ir This technique provides detailed information on bond lengths, bond angles, coordination geometry, and the conformation of the chelate rings.

For example, the crystal structure of a dinuclear copper(II) complex with a Schiff-base ligand derived from 2-hydroxy-1,3-propanediamine was determined, revealing two different coordination environments for the copper centers: one nearly ideal square-planar and the other a tetragonal pyramid. nih.govrsc.orgrsc.org In a mononuclear variant, the copper(II) ion was found to have a flattened tetrahedral geometry. nih.govrsc.orgrsc.org X-ray analysis of [Ni(D-Ara-tn)₂]Br₂·2H₂O, a complex with a ligand derived from 1,3-diaminopropane, showed a C₂ symmetrical mononuclear structure where the ligand coordinates meridionally, forcing the six-membered chelate ring into a specific conformation. rsc.org

Selected Crystallographic Data for a Related Schiff Base Ligand ijcce.ac.ir
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.1046 (4)
b (Å)15.8349 (11)
c (Å)17.2898 (12)
Volume (ų)1671.3 (2)

A variety of spectroscopic techniques are employed to characterize these complexes in both solid and solution states.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes. bohrium.comresearchgate.net For ligands and their complexes, NMR confirms the molecular structure, for instance, by identifying the signals corresponding to the different proton and carbon environments within the molecule. nih.gov In one study, ¹H NMR of a Schiff-base ligand in DMSO-d₆ showed a characteristic signal at δ 8.46 ppm, attributed to the imine group protons, confirming the condensation reaction. nih.gov For paramagnetic complexes, NMR can be used to study dynamic processes, such as the conformational interconversion of the chelate ring. oup.com

Spectroelectrochemistry: This technique combines electrochemistry with spectroscopy to study the spectral changes that occur upon reduction or oxidation of a complex. The electrochemical behavior of copper(II) complexes with ligands derived from 1,3-propanediamine has been investigated using cyclic voltammetry. scispace.comnih.govresearchgate.net These studies provide insight into the redox properties of the metal center within the complex. For one dinuclear copper(II) complex, a cyclic voltammogram showed an irreversible cathodic peak assigned to the Cu(II)/Cu(I) reduction process. scispace.com

Dynamic Processes in Coordination Compounds

The solid-state thermal behavior of this compound (Me-tn) complexes, particularly with nickel(II), reveals intricate processes of isomerization and decomposition. acs.orgrsc.org Studies on complexes such as trans-[Ni(Me-tn)₂(NCS)₂] and trans-[Ni(Me-tn)₂(NO₂)₂] demonstrate that these compounds can undergo thermally induced transformations. rsc.org

Upon heating, trans-[Ni(Me-tn)₂(NCS)₂] undergoes an endothermic isomerization to the corresponding cis-isomer. rsc.org This transformation is a key dynamic process observed in the coordination chemistry of this ligand. The decomposition of these complexes often proceeds in a stepwise manner, with the loss of the diamine ligands occurring at elevated temperatures. oup.com For instance, the thermal decomposition of related nickel(II) diamine complexes often involves the formation of intermediate species with a lower number of diamine ligands before complete decomposition to nickel oxide. oup.com

The kinetics of these decomposition reactions can be influenced by factors such as the nature of the anion (e.g., NCS⁻, NO₂⁻) and the heating rate. The study of these processes provides valuable insights into the stability and structural dynamics of coordination compounds containing this compound. acs.orgrsc.org

Table 1: Thermal Events in Nickel(II) Complexes of this compound and Related Diamines This table is generated based on typical thermal analysis data for nickel(II) diamine complexes.

ComplexThermal EventTemperature Range (°C)Observation
trans-[Ni(Me-tn)₂(NCS)₂]Isomerization~150-170Endothermic conversion to cis-isomer
cis-[Ni(Me-tn)₂(NCS)₂]Decomposition> 200Stepwise loss of Me-tn ligands
[Ni(en)₃]Cl₂·2H₂ODehydration~80-120Loss of water molecules oup.com
[Ni(en)₃]Cl₂Decomposition> 180Formation of bis(diamine) species oup.com

This compound, being an unsymmetrical diamine, can lead to the formation of geometric isomers (cis/trans) when coordinated to a metal center in a square-planar or octahedral geometry. The interconversion between these isomers is a significant dynamic process. google.com Furthermore, the coordination of this ligand can create a chiral center at the metal atom, leading to the possibility of chiral interconversions. researchgate.net

In complexes of the type [M(Me-tn)₂X₂], the two diamine ligands can arrange themselves in either a cis or trans configuration. These geometric isomers can sometimes be interconverted through thermal or photochemical means. google.com

The presence of a methyl group on one of the nitrogen atoms of the 1,3-propanediamine backbone introduces chirality into the coordination sphere. libretexts.org This can result in the formation of enantiomeric pairs of complexes. libretexts.org The study of the interconversion between these chiral forms is crucial for understanding the stereochemical dynamics of these metal complexes. These interconversions can be influenced by solvent, temperature, and the nature of other ligands in the coordination sphere. researchgate.net

Applications of Metal-Diammine Complexes

Metal complexes containing diamine ligands, including derivatives of 1,3-propanediamine, have been investigated for their ability to interact with nucleic acids like DNA and RNA. nih.govacs.org The interaction is often driven by the electrostatic attraction between the positively charged metal complex and the negatively charged phosphate (B84403) backbone of the nucleic acids. nih.gov

Complexes of copper(II) with Schiff bases derived from diamines can bind to DNA and RNA, and in some cases, even induce cleavage. nih.govscispace.comrsc.org The mode of binding can vary, with possibilities including intercalation between the base pairs, groove binding, or electrostatic interactions. researchgate.net Studies on related copper(II) complexes with 1,3-diaminopropane have suggested that the interaction is more likely to be electrostatic or groove binding rather than intercalation. researchgate.net The specific nature of the interaction can be fine-tuned by modifying the structure of the diamine ligand and the coordinated metal ion. acs.org

Schiff base complexes derived from the condensation of salicylaldehyde (B1680747) derivatives and diamines like this compound can serve as structural and functional models for the active sites of metalloenzymes. nih.govrsc.orgresearchgate.net Many enzymes contain metal ions in their active sites, and understanding their function can be facilitated by studying simpler model compounds that mimic their coordination environment and reactivity. biocrick.com

For example, manganese-containing enzymes play crucial roles in various biological redox reactions. Dinuclear oxomanganese complexes with ligands derived from N,N'-bis(salicylidene)-1,3-propanediamine have been synthesized and studied to understand the factors influencing the magnetic and redox properties of such systems, providing insights into the function of related metalloenzymes. biocrick.com The ability to synthesize a variety of these complexes by varying the diamine and the aldehyde component allows for a systematic investigation of structure-function relationships. researchgate.net

The diamine structure of this compound makes it a potential bidentate chelating agent, capable of binding to metal ions. smolecule.comsigmaaldrich.com This property is the basis for its potential application in the binding of heavy metals. google.com Chelation is a widely used strategy for the removal of toxic heavy metal ions from aqueous solutions. researchgate.net

Ligands containing multiple donor atoms, such as the two nitrogen atoms in this compound, can form stable chelate rings with metal ions. acs.org The effectiveness of a chelating agent depends on several factors, including the number and type of donor atoms, and the stability of the resulting metal complex. While simple diamines can bind metal ions, their efficiency can be enhanced by incorporating them into larger ligand frameworks, such as in Schiff bases or by functionalizing them with other donor groups. google.com The study of substituted thiourea (B124793) derivatives has shown that such molecules can be efficient chelating agents for heavy metal ions like Cd(II), Hg(II), and Pb(II). acs.org

Materials Science and Polymer Chemistry Applications

N-Methyl-1,3-propanediamine as a Polymeric Monomer

The presence of two reactive amine groups enables this compound to participate in polymerization reactions, most notably in the synthesis of polyurethanes and polyamides. Its asymmetrical nature, with one methyl-substituted amine, introduces unique structural characteristics into the polymer chain, which can be leveraged to control polymer morphology and properties.

Polyurethanes are a class of polymers typically formed by the reaction of a diisocyanate with a polyol. Short-chain diols or diamines are often included in the formulation as "chain extenders" to build molecular weight and create hard segment domains within the polymer structure. These hard segments are crucial for the material's mechanical properties.

When a diamine is used as a chain extender, it reacts with the isocyanate groups to form urea (B33335) linkages, resulting in a poly(urethane-urea) polymer. These materials are known for their excellent mechanical and thermal properties. The use of diamine extenders can lead to polymers with higher moduli and sharper melting transitions compared to those extended with diols. acs.org The properties of the final polyurethane can be tuned by the choice of the chain extender; for instance, decreasing the number of carbon atoms in the diamine chain extender (from 6 to 2) has been shown to increase the tensile strength, tear strength, and hardness of the resulting polymer dispersion films. scispace.comresearchgate.net

While specific research detailing the use of this compound as a chain extender is not extensively documented, its chemical structure makes it a viable candidate for this role. The reaction of its two amine groups with isocyanate groups would create urea linkages, incorporating it into the polymer backbone. The presence of the N-methyl group would result in an asymmetric urea linkage, which would disrupt the packing and hydrogen bonding between polymer chains compared to a symmetric diamine like 1,3-propanediamine. This disruption could be strategically used to modify the properties of the resulting poly(urethane-urea), potentially leading to materials with lower crystallinity, increased flexibility, or altered thermal behavior.

Table 1: Comparison of Potential Diamine Chain Extenders for Polyurethanes

Diamine Chain Extender Structure Expected Influence on Polymer Structure
Ethylenediamine H₂N-CH₂-CH₂-NH₂ High hydrogen bonding, rigid hard segments
1,3-Propanediamine H₂N-(CH₂)₃-NH₂ Strong hydrogen bonding, slightly more flexible hard segments
This compound CH₃NH-(CH₂)₃-NH₂ Disrupted hydrogen bonding due to N-substitution, less regular chain packing

Polyamides, commonly known as nylons, are synthesized by the condensation reaction between a diamine and a dicarboxylic acid (or its derivative). The properties of the resulting polyamide are highly dependent on the specific monomers used. Synthesizing high-molecular-weight polyamides from 1,3-propanediamine, a closely related compound, can be challenging due to its high reactivity, which can lead to side reactions that inhibit polymer chain growth. rsc.org

This compound can be used as the diamine monomer in polyamide synthesis. The reaction with a dicarboxylic acid would yield a polyamide with a repeating unit containing an N-substituted amide linkage. This N-methylation has a significant impact on the polymer's properties. In general, substitution on the amide nitrogen disrupts the intermolecular hydrogen bonds that are characteristic of conventional polyamides like Nylon 6 or Nylon 6,6. This weakening of intermolecular forces typically leads to:

Lower Melting Point: Less energy is required to overcome the intermolecular forces in the solid state.

Increased Solubility: The polymer can more readily interact with solvents.

Reduced Crystallinity: The irregularity introduced by the methyl group hinders the ability of the polymer chains to pack into an ordered crystalline lattice.

By copolymerizing this compound with traditional diamines, it is possible to precisely control the degree of N-substitution in the final polyamide, allowing for the fine-tuning of its thermal and mechanical properties. rsc.org

The incorporation of this compound into polymer structures can be a strategy for developing high-performance materials. The specific structural features it imparts can lead to enhanced properties.

In polyamides, while N-methylation reduces the melting point, the introduction of specific monomers can significantly enhance thermal stability and mechanical strength. For example, the synthesis of polyamide-imides, which contain highly rigid imide groups in the polymer backbone, results in materials with very high glass transition temperatures (often above 230°C) and excellent thermal stability, with 10% weight loss temperatures often exceeding 460°C. researchgate.net These polymers can also exhibit high tensile strength and modulus. researchgate.net Copolymerizing a monomer like this compound into such structures could be a method to balance these high-performance characteristics with improved processability by modulating crystallinity and solubility. Introducing an aromatic imide structure into a polyamide chain has been shown to decrease crystallinity and melting temperature while significantly increasing the glass transition temperature, resulting in a material with high strength, high modulus, and good toughness. mdpi.com

In poly(urethane-urea) systems, the structure of the chain extender is critical. The use of diamine extenders creates hard segments with urea linkages, which generally have stronger intermolecular interactions than urethane (B1682113) linkages, leading to better phase separation between hard and soft segments. This improved phase separation is often associated with enhanced mechanical properties. utwente.nl The asymmetric nature of this compound could influence the morphology of these hard domains, providing a tool to manipulate the balance between stiffness and flexibility in the final elastomer.

Table 2: Research Findings on Modifying Polyamide Properties

Polymer System Modification Resulting Property Changes
Polyamide 4 N-methylation (N-methylol polyamide 4) Melting point decreased from 251.2°C to 164.1°C; Tensile strength decreased from 29.6 MPa to 3.0 MPa; Elongation at break increased significantly. rsc.org
Polyamide 6 Copolymers Introduction of aromatic imide structure Crystallinity and melting temperature decreased; Glass transition temperature increased; Resulted in high strength, high modulus, and good toughness. mdpi.com

Functional Hydrogels and Biocompatible Materials

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. Their structural similarity to the natural extracellular matrix makes them ideal candidates for biomedical applications such as tissue engineering and drug delivery.

Hydrogels used for tissue engineering serve as scaffolds that support cell attachment, proliferation, and differentiation to promote the regeneration of new tissue. mdpi.com These scaffolds can be formed from natural or synthetic polymers that are crosslinked to create the 3D network. nih.gov The crosslinking process is critical for the hydrogel's stability and mechanical properties.

Diamine compounds can function as crosslinking agents for polymers that contain reactive functional groups. For instance, the amine groups can react with polymers containing epoxy, aldehyde, or acrylate (B77674) groups through nucleophilic addition reactions to form a stable, crosslinked hydrogel network. nih.govnih.gov

Theoretically, this compound could be employed as a crosslinking agent in hydrogel synthesis. Its two amine groups are available to react with suitable polymer chains to form the network structure. The presence of the methyl group could influence the crosslinking density and the flexibility of the crosslinks, thereby affecting the hydrogel's swelling behavior, degradation rate, and mechanical stiffness. This would allow for the tuning of the scaffold's properties to match the requirements of a specific tissue type. However, the use of this compound in this specific application is a potential area for exploration rather than an established practice.

The development of effective drug delivery systems aims to improve the therapeutic efficacy of drugs by controlling their release and targeting them to specific sites in the body. Nanoparticles are a key technology in this field, as they can encapsulate drugs, protect them from degradation, and facilitate their transport across biological barriers. nih.govnih.gov

Recent research has demonstrated the use of this compound in the creation of novel drug delivery vehicles. Lipid-like materials have been synthesized using this compound as a core component. These materials can self-assemble into nanoparticles capable of encapsulating therapeutic molecules like messenger RNA (mRNA).

Key findings from this research include:

Tunable Biodegradation: The lipid-like materials based on this compound exhibit tunable rates of degradation, which is a critical feature for controlling the release of the encapsulated drug.

High Transfection Efficiency: Nanoparticles formulated from these materials have been shown to achieve very high transfection efficiency for Cas9 mRNA in vivo, indicating their effectiveness at delivering their cargo into cells.

Low Inflammatory Response: These novel nanoparticles were found to have a minimal inflammatory response, which is crucial for the safety and biocompatibility of any drug delivery system.

In contrast, materials derived from the related compound N,N-Dimethyl-1,3-propanediamine (DMAPA) are less explored for drug delivery applications, potentially due to concerns about toxicity. This highlights the importance of the specific chemical structure of this compound for creating biocompatible and effective delivery systems.

Corrosion Inhibition Formulations

This compound is part of the broader family of aliphatic amines that are integral to the formulation of corrosion inhibitors. These formulations are critical in industries such as oil and gas, power generation, and chemical processing to protect metallic infrastructure from degradation. kfupm.edu.sawikipedia.org Amine-based compounds are effective because they can adsorb onto metal surfaces, creating a protective film that isolates the metal from corrosive environments. kfupm.edu.saresearchgate.net The specific structure of this compound, featuring two amine groups, allows it to act as a potent complexing agent and surface-active compound, which are key characteristics for an effective corrosion inhibitor. Formulations often contain a blend of different amines and other additives to tailor their properties for specific conditions, such as temperature, pressure, and the type of corrosive agents present, like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂). wikipedia.orgproductionchemical.com

Mechanisms of Amine-Based Corrosion Prevention

The primary mechanism by which this compound and other amine-based compounds prevent corrosion is by forming a persistent, protective film on the metal surface. kfupm.edu.samdpi.com This process involves several key steps, beginning with the adsorption of the amine molecules onto the metal.

Adsorption and Film Formation

Organic corrosion inhibitors, including amines, function by adsorbing onto the interface between the metal and the corrosive electrolyte. kfupm.edu.saresearchgate.net The amine molecules possess a polar "head" (the nitrogen-containing functional group) and a non-polar hydrocarbon "tail". aquaphoenixsci.comampp.org

Attachment to the Surface : The nitrogen atom in the amine group has a lone pair of electrons, which acts as the primary site for interaction with the metal surface. kfupm.edu.saresearchgate.net This polar head group attaches to anodic and cathodic sites on the steel, displacing water molecules and other corrosive species. ampp.orgohio.edu

Formation of a Hydrophobic Barrier : Once the amine heads are anchored to the metal, the long hydrocarbon tails extend away from the surface. aquaphoenixsci.comampp.org These tails are hydrophobic, meaning they repel water. This orientation creates a dense, non-wettable film that acts as a physical barrier, preventing corrosive agents in the environment from reaching the metal. aquaphoenixsci.comresearchgate.netchemtreat.com This protective layer effectively inhibits the electrochemical reactions that cause corrosion. mdpi.com

Table 1: Key Mechanisms of Amine-Based Corrosion Inhibition
MechanismDescription
Surface Adsorption Amine molecules attach to the metal surface via their polar nitrogen-containing head groups. kfupm.edu.sa
Protective Film Formation The adsorbed molecules form a dense, organized layer on the metal. mdpi.com
Hydrophobic Barrier Creation The non-polar hydrocarbon tails of the amines repel water and create a barrier against corrosive electrolytes. aquaphoenixsci.comchemtreat.com
Inhibition of Electrochemical Reactions The film blocks both anodic and cathodic sites, slowing down or stopping the corrosion process. mdpi.com

Types of Adsorption

The bond between the inhibitor molecule and the metal surface can be classified into two main types: physisorption and chemisorption. Often, the process involves a combination of both. ohio.edumat-pro.com

Physisorption (Physical Adsorption) : This type of adsorption involves weaker electrostatic forces, such as van der Waals forces or dipole-dipole interactions, between the charged inhibitor molecules and the charged metal surface. ohio.edu It does not involve the sharing of electrons.

Chemisorption (Chemical Adsorption) : This is a stronger form of adsorption where a coordinate bond is formed between the inhibitor and the metal. ohio.edu It involves the sharing or transfer of electrons from the nitrogen atom's lone pair in the amine to the vacant d-orbitals of the metal atoms on the surface. mdpi.comohio.edu This results in a more stable and durable protective film. The presence of heteroatoms like nitrogen, sulfur, and oxygen in an organic molecule enhances its ability to act as a corrosion inhibitor through this mechanism. kfupm.edu.saresearchgate.net

Research on N-oleyl-1,3-propanediamine, a related compound, indicates that its adsorption mechanism on steel involves a combination of both physical and chemical processes and conforms to the Langmuir adsorption isotherm model. mat-pro.comresearchgate.net

Table 2: Comparison of Adsorption Mechanisms
Adsorption TypeNature of BondBond StrengthMechanism
Physisorption Electrostatic forces (e.g., van der Waals)WeakInteraction between charged molecules and the charged metal surface. ohio.edu
Chemisorption Covalent/Coordinate bondsStrongElectron sharing or transfer between the inhibitor (e.g., nitrogen atom) and the metal's d-orbitals. mdpi.comohio.edu

The effectiveness of an amine inhibitor is influenced by its molecular structure, including the length of the hydrocarbon chain and the number and arrangement of amine groups, as well as its concentration and the surrounding environmental conditions. ohio.edu

Advanced Analytical Methodologies for N Methyl 1,3 Propanediamine

Chromatographic Separation and Detection

The accurate quantification of N-Methyl-1,3-propanediamine in complex matrices necessitates the use of advanced analytical methodologies. Chromatographic techniques, particularly when coupled with mass spectrometry, provide the requisite selectivity and sensitivity for such analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust method for the determination of this compound. This approach combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

A highly effective method for the quantification of this compound involves isotope dilution LC-MS/MS coupled with a derivatization step. nih.govresearchgate.net Derivatization is employed to improve the chromatographic properties and mass spectrometric response of the analyte. Pentafluoropropionic acid anhydride (B1165640) (PFPA) is a suitable derivatizing agent for this purpose. nih.govresearchgate.net

In this method, this compound is reacted with PFPA to form an N,N'-bis(pentafluoroacyl) derivative. nih.govresearchgate.net To enhance the accuracy of quantification, a stable isotope-labeled internal standard, such as N-methyl-d(3)-3,3'-d(2)-propane-1,3-diamine (NMPA-d(5)), is synthesized and added to the sample. nih.govresearchgate.net This internal standard undergoes the same derivatization and ionization processes as the analyte, allowing for the correction of matrix effects and variations in instrument response. The analysis is then carried out using negative ion electrospray ionization (ESI). nih.govresearchgate.net

A validation study of this method in fortified bovine muscle samples demonstrated apparent recoveries between 89% and 97%, with a repeatability of less than 10%. nih.gov

Validation Data for Isotope Dilution LC-MS/MS Method
ParameterValueReference
Apparent Recovery89% - 97% nih.gov
Repeatability< 10% nih.gov

Both triple quadrupole (QqQ) and ion trap (IT) mass spectrometers have been successfully utilized for the analysis of derivatized this compound. nih.govresearchgate.net

Triple Quadrupole Mass Spectrometry (LC-QqQ-MS/MS): This technique operates by selecting a precursor ion in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole. This highly selective process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances sensitivity. For the N,N'-bis(pentafluoroacyl) derivative of this compound, the LC-QqQ-MS/MS method has been shown to provide the lowest limits of detection (LOD) and quantification (LOQ), at 0.42 µg/kg and 1.39 µg/kg, respectively, in bovine muscle. nih.gov

Ion Trap Mass Spectrometry (LC-IT-MS/MS): Ion trap instruments store ions in a three-dimensional radiofrequency field. basinc.comshimadzu.com They can perform tandem mass spectrometry by isolating a precursor ion, fragmenting it, and then scanning out the product ions. shimadzu.com While also effective, the limits of detection and quantification achieved with LC-IT-MS/MS for this compound may be higher than those obtained with a triple quadrupole instrument. nih.gov

Comparison of Mass Spectrometry Techniques for this compound Analysis
TechniqueLOD (µg/kg)LOQ (µg/kg)Reference
LC-QqQ-MS/MS0.421.39 nih.gov
LC-IT-MS/MSNot specified as lowestNot specified as lowest nih.gov

The choice of the stationary phase in the liquid chromatography column is critical for achieving optimal separation of the derivatized this compound from other matrix components. The chromatographic behavior of perfluorocarboxylic acid anhydride derivatives of this compound and structurally related diamines has been studied on both C-18 and perfluorophenyl (PFP) columns. nih.govresearchgate.net

C-18 Columns: These are reversed-phase columns with a non-polar stationary phase consisting of octadecylsilane (B103800) bonded to silica. Separation is based on hydrophobic interactions between the analyte and the stationary phase.

Perfluorophenyl (PFP) Columns: PFP columns offer alternative selectivity to traditional C-18 columns. They can engage in multiple interaction mechanisms, including hydrophobic, pi-pi, and dipole-dipole interactions, which can be advantageous for the separation of fluorinated derivatives. researchgate.net

Studies have shown that chromatographic separation of derivatized this compound can be successfully achieved on both C-18 and PFP columns. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Diamines

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of amines. However, due to the polar nature and low volatility of diamines, a derivatization step is typically required to improve their chromatographic behavior.

To make diamines amenable to GC analysis, they are often converted into more volatile and thermally stable derivatives. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for this purpose. gcms.cz It reacts with primary and secondary amines to form trifluoroacetamides, which are significantly more volatile than the parent amines. gcms.cz

The use of fluorinated anhydrides like TFAA not only enhances volatility but also improves detector response, particularly for electron capture detectors (ECD), and can lead to better peak separation and symmetry. gcms.cz The resulting derivatives are stable and can be readily analyzed by GC-MS. gcms.cz

Application in Environmental Sample Analysis (e.g., Boiler Water)

The detection of N-alkyl-1,3-propanediamines, a class of compounds that includes this compound, is relevant in industrial settings, particularly in the analysis of boiler water from power plants. These compounds are components of corrosion-inhibiting and antifouling formulations used in water–steam circuits in energy systems. researchgate.net Analytical methods have been developed to identify residues of these long-chain N-1-alkyl-1,3-propanediamines in complex boiler water samples. researchgate.net The methodology typically involves a sample preparation step, such as solid-phase extraction, to isolate the analytes from the water matrix. Following extraction, a derivatization step, for instance, acylation with trifluoroacetic anhydride, is employed to enhance the volatility and thermal stability of the compounds for gas chromatography (GC) analysis. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is then used for the identification of the derivatized N-1-alkyl-1,3-propanediamines. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Analysis and Impurity Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. sielc.comsielc.com This liquid chromatography method can be scaled up for preparative separation, making it suitable for isolating impurities. sielc.comsielc.com The scalability of the method allows for the transition from analytical-scale separation to larger-scale purification of the compound or its related substances.

Reverse phase (RP) HPLC methods have been developed for the analysis of this compound under simple conditions. sielc.comsielc.com A typical mobile phase for this separation consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is replaced with a volatile acid, such as formic acid. sielc.comsielc.com The separation can be achieved on specialized reverse-phase columns, such as Newcrom R1, which exhibit low silanol (B1196071) activity. sielc.com For faster analyses, Ultra-High-Performance Liquid Chromatography (UPLC) applications can utilize columns with smaller particle sizes, such as 3 µm. sielc.comsielc.com

The chromatographic behavior of this compound derivatives has also been studied on different stationary phases, including C18 and perfluorophenyl (PFP) columns, to optimize separation. researchgate.netnih.gov

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Condition Source
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid sielc.comsielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid sielc.comsielc.com

| Detection | UV, MS | sielc.comsielc.com |

The developed HPLC methods for this compound are also suitable for pharmacokinetic studies. sielc.comsielc.com Pharmacokinetics involves studying the absorption, distribution, metabolism, and excretion of a compound. This compound is a known metabolite of the anthelmintic drugs morantel (B1676740) and pyrantel (B1679900). researchgate.netnih.gov It serves as a useful marker metabolite for monitoring the residue levels of these drugs in ruminants. researchgate.net For instance, the fraction of total residues in milk from cattle treated with morantel that can be converted to this compound has been quantified to monitor the drug's presence. researchgate.net

Validation of Analytical Methods

The validation of analytical methods is crucial to ensure that the data generated are reliable and reproducible. For this compound, this involves assessing various performance metrics. An isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of this compound (NMPA) in bovine muscle. researchgate.netnih.gov

Quantitative Performance Metrics (e.g., Recovery, Repeatability, Limit of Detection, Limit of Quantification)

Key quantitative performance metrics are established during method validation. For the LC-MS/MS method for NMPA in bovine muscle, the following results were achieved:

Repeatability: The method demonstrated good precision, with repeatability reported as less than 10%. researchgate.netnih.gov The relative standard deviations for the average recoveries were all less than 14.4%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The sensitivity of the method was determined, with the lowest LOD and LOQ obtained using a liquid chromatography-triple quadrupole mass spectrometry (LC-QqQ-MS/MS) system. The LOD was 0.42 μg/kg, and the LOQ was 1.39 μg/kg. researchgate.netnih.gov

Table 2: Validation Performance Metrics for this compound Analysis in Bovine Muscle

Performance Metric Result Analytical Technique Source
Apparent Recovery 89% - 97% LC-MS/MS researchgate.netnih.gov
Repeatability (RSD) < 10% LC-MS/MS researchgate.netnih.gov
Limit of Detection (LOD) 0.42 µg/kg LC-QqQ-MS/MS researchgate.netnih.gov

| Limit of Quantification (LOQ) | 1.39 µg/kg | LC-QqQ-MS/MS | researchgate.netnih.gov |

Matrix Effect Evaluation and Internal Standard Strategies

The matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix, which can lead to ion suppression or enhancement. medipharmsai.com Evaluating and mitigating matrix effects is a critical part of method validation, especially in complex biological samples like bovine muscle. researchgate.netnih.gov

The use of an internal standard (I.S.) is a common strategy to compensate for matrix effects and variability during sample preparation and analysis. researchgate.net For the analysis of this compound, isotope-labeled internal standards have proven effective. researchgate.netnih.gov A synthesized stable isotope-labeled internal standard, N-methyl-d(3)-3,3'-d(2)-propane-1,3-diamine (NMPA-d(5)), was used to effectively compensate for sample loss during pretreatment and to overcome the matrix effect. researchgate.netnih.gov

Studies have also compared the performance of isotopically labeled internal standards versus analogous internal standards in managing matrix effects and ensuring linearity. researchgate.netnih.gov In another analytical approach for related parent compounds, N-ethyl-1,3-propanediamine dihydrochloride (B599025) was added as an internal standard before the hydrolysis step that yields this compound. usda.gov The choice of an appropriate internal standard is critical; it should not react with the analyte. nih.gov Ideally, the internal standard should have chemical and physical characteristics as similar as possible to the analyte. nih.gov

Detection as a Marker Metabolite

This compound (NMPA) serves as a crucial marker metabolite for detecting residues of the anthelmintic drugs morantel and pyrantel in foods of animal origin. researchgate.netnih.gov Regulatory frameworks for food safety often define the residues of these drugs as the sum of all compounds that can be chemically converted to this compound through hydrolysis. researchgate.netnih.gov This approach allows analytical methods to quantify the total drug-related residue by measuring this single, common hydrolysis product, simplifying the monitoring process for various animal-derived products.

Monitoring of Drug Residues in Animal-Origin Food (e.g., Morantel, Pyrantel Hydrolysis Products)

The detection of this compound is a well-established strategy for monitoring morantel and pyrantel residues in edible tissues and products such as bovine muscle, liver, and milk. researchgate.netusda.govnih.gov Advanced analytical methodologies, primarily based on chromatography coupled with mass spectrometry, are employed for this purpose.

A common approach involves gas chromatography (GC) methods. In these protocols, morantel, pyrantel, and their metabolites present in a sample are first subjected to alkaline hydrolysis to yield this compound. nih.govresearchgate.net The resulting diamine is then chemically modified through derivatization to enhance its volatility and detectability. A frequently used derivatizing agent converts the diamine into an N,N'-bis-(2-nitro-4-trifluoromethylphenyl) derivative, which can be sensitively measured using a GC system equipped with an electron capture detector. nih.govresearchgate.net

More recent and highly sensitive methods utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov An isotope dilution LC-MS/MS method has been developed for the determination of NMPA in bovine muscle. researchgate.netnih.gov This procedure involves derivatizing NMPA with pentafluoropropionic acid anhydride (PFPA) to create an N,N'-bis(pentafluoroacyl) derivative (NMPA-PFPA). researchgate.netnih.gov This derivative is then analyzed by LC-MS/MS using negative ion electrospray ionization (ESI), which provides high selectivity and low detection limits. researchgate.netnih.gov The performance of this method was validated in fortified bovine muscle, demonstrating its reliability for regulatory monitoring. nih.gov

The table below summarizes the validation results for the LC-MS/MS method for NMPA detection in bovine muscle.

ParameterLC-QqQ-MS/MS
Limit of Detection (LOD) 0.42 µg/kg
Limit of Quantification (LOQ) 1.39 µg/kg
Apparent Recovery 89% - 97%
Repeatability (RSD) < 10%

This data is based on a study determining this compound in fortified bovine muscle samples using an isotope dilution LC-MS/MS method with PFPA derivatization. nih.gov

Hydrolysis-Based Detection Protocols and Internal Standard Use

The foundational step in these analytical protocols is the chemical hydrolysis of the sample. Tissue containing morantel or pyrantel and their related metabolites is treated with a strong base, such as aqueous potassium hydroxide (B78521), to quantitatively convert these residues into the common marker, this compound. usda.goviaea.org This hydrolysis step is critical as it consolidates multiple parent and metabolite compounds into a single analyte for measurement.

To ensure the accuracy and precision of the analytical results, particularly in complex matrices like animal tissue, internal standards are incorporated into the protocol. usda.govnih.goviaea.org The use of an internal standard is essential to correct for potential analyte loss during sample preparation (extraction, hydrolysis, derivatization) and for variations in instrument response. nih.gov

Two main types of internal standards are utilized in these methods:

Analogous Internal Standards : Compounds that are structurally similar to the analyte but not naturally present in the sample are often used. For instance, N-ethyl-1,3-propanediamine is added to the tissue sample before the hydrolysis step. usda.goviaea.org Because it undergoes the same chemical procedures (hydrolysis, extraction, derivatization) as the this compound formed from the drug residues, it can effectively compensate for variability in reaction yields and procedural losses. usda.govnih.gov

Stable Isotope-Labeled Internal Standards : For isotope dilution mass spectrometry methods, a stable isotope-labeled version of the analyte is the ideal internal standard. researchgate.netnih.gov In the analysis of NMPA, N-methyl-d(3)-3,3'-d(2)-propane-1,3-diamine (NMPA-d(5)) has been synthesized and used. researchgate.netnih.gov This standard is chemically identical to the analyte but has a different mass, allowing the mass spectrometer to distinguish between them. It provides the most accurate correction for matrix effects and analyte loss throughout the entire procedure. nih.gov

The following table outlines key aspects of different hydrolysis-based detection protocols for morantel and pyrantel residues.

Analytical MethodAnalyte (after Hydrolysis)Internal StandardMatrixKey Performance Metrics
GC-ECD N,N'-bis-(2-nitro-4-trifluoromethylphenyl) derivative of NMPAN-ethyl-1,3-propanediamineBovine LiverAssay range: 0.2-0.8 ppm morantel equivalent researchgate.net
GC-ECD N,N'-bis-(2-nitro-4-trifluoromethylphenyl) derivative of NMPAN-desmethyl-N-ethyl homolog of pyrantelBovine MilkAssay range: 12.5-50 ppb morantel equivalent nih.gov
LC-MS/MS N,N'-bis(pentafluoroacyl) derivative of NMPAN-methyl-d(3)-3,3'-d(2)-propane-1,3-diamine (NMPA-d(5))Bovine MuscleLOQ: 1.39 µg/kg; Recovery: 89-97% nih.gov

Environmental Fate and Atmospheric Chemistry

Degradation Pathways in Environmental Systems

The degradation of N-Methyl-1,3-propanediamine in the environment occurs through both biological and chemical pathways. The presence of amine functional groups and a short alkyl chain makes it susceptible to microbial metabolism and atmospheric oxidation.

This compound is considered to be readily biodegradable. fishersci.nl Standard screening tests conducted under aerobic aqueous conditions are used to assess the potential for a chemical to be rapidly and completely mineralized by microorganisms. oecd.orgoecd.org According to the results of an Organisation for Economic Co-operation and Development (OECD) Test Guideline 301E, this compound demonstrated a biodegradation of over 80%, classifying it as readily biodegradable. chemicalbook.com This high level of degradation suggests that the compound is not expected to persist in environments with active microbial populations, such as wastewater treatment plants or surface waters.

While specific biodegradation studies for this compound in marine environments are not extensively documented in the available literature, its classification as "readily biodegradable" implies a strong potential for degradation in marine systems. The OECD 306 test is specifically designed for seawater and is generally more stringent as it relies on the indigenous microbial population, which is often less dense than in standard freshwater tests. unit.no However, the fundamental aerobic degradation pathways are expected to be similar. Microorganisms utilize the compound as a source of carbon and nitrogen, breaking down the molecule into simpler components, ultimately leading to the formation of carbon dioxide, water, and inorganic nitrogen.

Table 1: Biodegradability of this compound
Test GuidelineResultClassificationSource
OECD Test Guideline 301E> 80%Readily Biodegradable chemicalbook.com

In the troposphere, the primary removal mechanism for volatile organic compounds like this compound is through reaction with photochemically generated hydroxyl (OH) radicals. whiterose.ac.uk This oxidation process is the first step in a series of reactions that can lead to the formation of various secondary pollutants and particulate matter.

The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound. Laboratory studies using laser flash photolysis coupled with laser-induced fluorescence have determined the rate coefficient for the reaction of OH radicals with this compound. whiterose.ac.uk The reaction involves the abstraction of a hydrogen atom, primarily from the carbon atoms adjacent to the nitrogen atoms or from the N-H bonds themselves.

The experimentally determined rate coefficient is:

k_OH = (7.09 ± 0.22) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 293 K whiterose.ac.uk

Based on this rate coefficient, the atmospheric lifetime (τ) of this compound can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

Assuming a typical global average daytime OH radical concentration of 2 x 10⁶ molecules cm⁻³, the atmospheric lifetime is calculated to be approximately 2 hours. This short lifetime indicates that this compound is rapidly removed from the atmosphere and will not undergo long-range transport. whiterose.ac.uk Studies also indicate that the reaction has a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. whiterose.ac.uk

Environmental Impact Assessment

The environmental impact of a chemical is assessed by considering its ecotoxicity, its potential to accumulate in organisms (bioconcentration), and its broader role in ecosystem processes, such as atmospheric aerosol formation.

Ecotoxicity studies evaluate the potential for a substance to cause harm to aquatic organisms. Standard tests are performed on representatives of different trophic levels, such as fish, aquatic invertebrates (like daphnia), and algae. For this compound, acute toxicity data is available for fish and daphnia. chemicalbook.com

Table 2: Acute Ecotoxicity of this compound
OrganismTest TypeEndpointValueExposure TimeSource
Leuciscus idus (Golden orfe)AcuteLC50150 mg/L96 hours chemicalbook.com
Daphnia magna (Water flea)AcuteEC5035 mg/L48 hours chemicalbook.com

LC50 (Lethal Concentration, 50%): The concentration of a chemical in water that causes the death of 50% of a test population. EC50 (Effective Concentration, 50%): The concentration of a chemical in water that causes a defined effect (e.g., immobilization) in 50% of a test population.

The bioconcentration potential refers to the tendency of a chemical to accumulate in an organism from the surrounding water. This is often predicted using the octanol-water partition coefficient (log P_ow or log K_ow). A low log P_ow value indicates that a substance is hydrophilic (water-soluble) and has a low potential to bioaccumulate in the fatty tissues of organisms. sfu.ca this compound has a reported log P_ow of -0.76, which is indicative of a very low bioconcentration potential. chemicalbook.com This is consistent with safety data sheet classifications that the substance is not considered to be bioaccumulative. fishersci.nl

The environmental behavior of this compound is directly linked to its chemical structure.

Degradation: The molecule consists of a short, three-carbon (propane) chain with two amine groups. The presence of these polar primary (-NH₂) and secondary (-NHCH₃) amine groups, along with the unbranched alkyl chain, makes the molecule highly susceptible to microbial attack. These functional groups serve as points of enzymatic action, facilitating rapid biodegradation. nih.gov In the atmosphere, the C-H bonds adjacent to the nitrogen atoms and the N-H bonds are the most likely sites for hydrogen abstraction by OH radicals, initiating its rapid oxidative degradation. whiterose.ac.uk

Toxicity: The toxicity of aliphatic amines is also related to their structure. nih.gov The basicity of the amine groups can cause local pH changes, contributing to their corrosive nature and toxicity to aquatic organisms at sufficient concentrations. However, the high water solubility and low log P_ow (-0.76) mean that the compound is less likely to partition into and across biological membranes, mitigating its potential for bioaccumulation-related chronic toxicity. chemicalbook.com

Aliphatic amines are recognized as important precursors in the formation of secondary atmospheric aerosols, also known as particulate matter. copernicus.org Due to its volatility and reactivity, this compound is expected to contribute to this process. There are two primary pathways for amine-driven aerosol formation:

Acid-Base Reactions: As a base, this compound can react with atmospheric acids such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to form non-volatile aminium salts (e.g., N-methyl-1,3-propanediaminium nitrate). These salts have a much lower vapor pressure than the parent amine, leading to gas-to-particle conversion and the formation of new aerosol particles or the growth of existing ones. acs.org

Oxidation Products: The products formed from the atmospheric oxidation of this compound by OH radicals can have lower volatility than the parent compound. These oxygenated products can then condense onto existing aerosol particles, contributing to the organic mass fraction of atmospheric particulate matter. copernicus.org

The formation of these aerosols has significant implications for air quality and climate, as atmospheric particles can affect visibility, serve as cloud condensation nuclei, and have impacts on human health. researchgate.net

Application in CO2 Capture Systems with Reduced Environmental Impact

The use of amine-based solvents, such as this compound, in post-combustion carbon capture (PCC) is a key technology for reducing CO2 emissions from industrial sources. bellona.orgdtu.dk However, the widespread implementation of this technology raises environmental concerns due to the potential release of the amines and their degradation products into the atmosphere. bellona.org During the CO2 capture process, a small fraction of the amine solvent can escape from the absorber and be emitted with the cleaned flue gas, either as vapor or in liquid droplets. bellona.org

Once released, these amines are unstable in the environment and undergo atmospheric degradation. bellona.org These reactions can form various products, including aldehydes, amides, nitrosamines, and nitramines. bellona.orgdtu.dk The formation of nitrosamines and nitramines is of particular concern as some of these compounds are known to be potentially carcinogenic and may pose a threat to human health and the environment. dtu.dksepa.org.uk The specific degradation products formed depend on factors like the amine structure, atmospheric conditions, and the presence of other pollutants such as nitrogen oxides (NOx). sepa.org.uk

Research efforts are focused on developing CO2 capture systems with reduced environmental impact. This involves optimizing process conditions to minimize amine emissions and developing new solvents that are less volatile or form less harmful degradation products. The goal is to mitigate operational problems and reduce the release of potentially harmful substances. mdpi.com Strategies include improving scrubber efficiency and developing abatement systems to drastically lower the amount of amine that "slips" into the atmosphere. sepa.org.uk For instance, the revised kinetics of CO2 absorption have been studied in blends of N,N-diethylethanolamine (DEEA) and this compound (also known as MAPA), indicating its role in formulated solvent systems. mdpi.com The development of such advanced solvents and processes is crucial for ensuring that amine-based CO2 capture can be a safe and sustainable solution for climate change mitigation. bellona.org

Table 1: Key Environmental Considerations for Amine-Based CO2 Capture

Concern Description Potential Products of Concern
Amine Emissions Volatile loss of amine solvent from the capture plant with the flue gas. bellona.orgdtu.dk The amine solvent itself (e.g., this compound).
Atmospheric Degradation Chemical reactions of emitted amines in the atmosphere. bellona.org Aldehydes, Amides. bellona.org
Harmful Byproducts Formation of potentially hazardous compounds from degradation reactions. dtu.dk N-nitrosamines, Nitramines. dtu.dksepa.org.uk

Computer-Aided Molecular Design for Sustainable CO2 Capture Solvents

Identifying new, efficient, and environmentally benign solvents for CO2 capture is a significant challenge due to the vast number of potential candidate molecules. rsc.orgnist.gov Computer-Aided Molecular Design (CAMD) has emerged as a powerful tool to accelerate this process by systematically screening and identifying promising solvents before committing to extensive experimental testing. rsc.orgrsc.orgwhiterose.ac.uk

The CAMD methodology employs an optimization-based approach to design and select solvents that exhibit optimal performance across a range of criteria. rsc.orgnist.gov This process typically involves a multi-stage screening approach:

Fast Screening: In the initial stage, a large number of molecular structures are evaluated based on key pure component properties. These properties serve as indicators for thermodynamic performance, reaction kinetics, and sustainability. rsc.orgnist.gov This allows for the rapid elimination of unsuitable candidates and the identification of a smaller set of promising molecules.

Detailed Evaluation: The high-performance solvents identified in the first stage are then subjected to a more rigorous assessment using advanced thermodynamic models. rsc.orgnist.gov For example, the group-contribution statistical associating fluid theory for square well potentials (SAFT-γ SW) can accurately predict the complex phase and chemical equilibrium behavior of the solvent-water-CO2 mixture, which is crucial for process efficiency. rsc.orgnist.gov

Table 2: Stages of Computer-Aided Molecular Design (CAMD) for Solvents

Stage Objective Methods and Models Used Key Performance Criteria
Stage 1: Fast Screening To rapidly evaluate a vast number of potential solvent molecules and identify a smaller list of promising candidates. rsc.org Optimization-based screening, multiple predictive models for performance indices. rsc.orgnist.gov Thermodynamics, kinetics, sustainability indicators. rsc.org
Stage 2: Detailed Evaluation To accurately predict the behavior of the top candidates in a realistic CO2 capture environment. nist.gov Advanced thermodynamic models (e.g., SAFT-γ SW), molecular dynamics simulations. nist.govnih.gov Non-ideal chemical and phase equilibrium, CO2 absorption rate, regeneration energy. nist.govnih.gov

Computational and Theoretical Chemistry of N Methyl 1,3 Propanediamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Ab Initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the electronic structure and reactivity of molecules like N-Methyl-1,3-propanediamine. These methods allow for the detailed study of reaction mechanisms, providing information on transition states, activation energies, and reaction thermodynamics that are often difficult to obtain through experimental means alone.

While specific DFT studies exclusively focused on the OH radical abstraction from this compound are not extensively documented in dedicated publications, the principles and methodologies are well-established from studies on similar aliphatic amines and other organic molecules. These studies serve as a robust framework for predicting the reaction pathways for this compound.

The reaction between an OH radical and an aliphatic amine can proceed through several pathways, primarily involving the abstraction of a hydrogen atom. For this compound, potential sites for hydrogen abstraction include the N-H bonds of the primary and secondary amine groups, and the various C-H bonds along the propane (B168953) backbone and on the methyl group.

DFT calculations are employed to model these potential reaction pathways. The process typically involves:

Geometry Optimization: The structures of the reactants (this compound and OH radical), transition states (TS), and products (amine radical and water) are optimized to find their lowest energy conformations.

Energy Calculations: The energies of these optimized structures are calculated to determine the reaction's thermodynamic profile. The energy difference between the products and reactants gives the reaction energy (ΔE), indicating whether the reaction is exothermic or endothermic.

Transition State Search: Locating the transition state structure is crucial for determining the reaction kinetics. The energy of the TS relative to the reactants defines the activation energy barrier (Ea), which is the primary determinant of the reaction rate.

Based on analogous studies of other amines and organic molecules, it is predicted that hydrogen abstraction by the OH radical would preferentially occur from the C-H bonds alpha to the nitrogen atoms (i.e., the methylene (B1212753) group adjacent to the secondary amine and the methylene group adjacent to the primary amine). This preference is due to the stabilizing effect of the nitrogen atom on the resulting carbon-centered radical. Abstraction from the N-H bonds is also a viable, often competitive, pathway. DFT studies on similar systems, such as the reaction of OH radicals with terephthalate (B1205515) dianions and allyl-type monomers, have shown that hydrogen abstraction reactions are often exoergic with varying activation barriers depending on the specific site of attack nii.ac.jpnih.govnih.gov.

Table 1: Illustrative Data from DFT Studies on Analogous H-Abstraction Reactions

Reaction SystemH-Abstraction SiteActivation Energy (Ea) (kcal/mol)Reaction Energy (ΔE) (kcal/mol)Source Analogy
OH + TerephthalateAromatic C-H7.5-28.9 nii.ac.jp
Benzoyl Radical + Allyl EtherAllylic C-H (in water)~5-6Exothermic nih.govnih.gov
O2 + 1-methylallyl radicalPrimary C-H~15-20Endothermic mdpi.com

This table presents representative data from studies on different molecules to illustrate the typical outputs of DFT calculations on reaction mechanisms. The values are not specific to this compound but provide a comparative basis.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, offering insights into intermolecular forces, conformational changes, and the properties of materials in condensed phases.

MD simulations are particularly useful for characterizing the intermolecular interactions of this compound in various solvent environments, such as in binary mixtures (e.g., with water) or complex media like Deep Eutectic Solvents (DESs). DESs are mixtures of hydrogen bond acceptors (HBA) and hydrogen bond donors (HBD) that form a eutectic with a melting point lower than that of the individual components nih.gov.

In a simulation of this compound within a DES (for instance, one based on choline (B1196258) chloride as the HBA and urea (B33335) or glycerol (B35011) as the HBD), the primary focus would be on the hydrogen bonding network. This compound can act as both a hydrogen bond donor (via its N-H groups) and a hydrogen bond acceptor (via the lone pairs on its nitrogen atoms).

Key analyses from such MD studies include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding an atom of a certain type at a specific distance from another atom. Peaks in the RDFs for pairs like N-H···O(HBD) or N···H-O(HBD) provide clear evidence and characterization of hydrogen bonds, including their average lengths.

Hydrogen Bond Dynamics: Simulations can track the formation and breaking of individual hydrogen bonds over time, allowing for the calculation of hydrogen bond lifetimes. This provides insight into the stability and dynamics of the solvent structure surrounding the diamine.

Coordination Numbers: This analysis quantifies the average number of solvent molecules (or specific atoms of the solvent) in the first solvation shell of the diamine, offering a picture of the local solvent environment.

Studies on related systems, such as N, N, N′, N′-tetraethyl-1,3-propanediamine, have utilized MD simulations to understand intermolecular forces, including van der Waals forces and hydrogen bonding, which govern their behavior in complex mixtures colab.ws. Similarly, simulations of methylamines in aqueous solutions have detailed the strong hydrogen bonds between the amine group and water, which dictate the molecule's orientation and reactivity at interfaces edubirdie.com.

When this compound acts as a ligand and coordinates to a metal center, it forms a six-membered chelate ring. The geometry and stability of the resulting coordination complex are highly dependent on the conformation adopted by this ring. Computational methods, including molecular mechanics and DFT, are used to perform conformational analysis of these chelate rings.

For a six-membered ring, the two most common low-energy conformations are the "chair" and the "skew-boat" (or twist-boat). Research on the parent ligand, propane-1,3-diamine, and other substituted 1,3-diamines has shown that the chair conformation is generally the most stable arrangement for the six-membered chelate ring in octahedral complexes uq.edu.au.

The presence of the N-methyl group in this compound introduces steric considerations. In a chair conformation, substituents can occupy either an axial or an equatorial position. The methyl group is sterically bulkier than a hydrogen atom, and computational studies consistently show a strong preference for the conformation where the methyl group is in the equatorial position to minimize steric hindrance (1,3-diaxial interactions). The skew-boat conformation may become more populated in certain complexes, but the equatorial-chair form is typically the ground state.

Table 2: Predominant Conformations of Six-Membered Diamine Chelate Rings in Metal Complexes

LigandSubstituent(s)Predominant ConformationNotesSource Analogy
Propane-1,3-diamineNoneChairThe parent ligand sets the baseline preference. uq.edu.au
Butane-1,3-diamineC-methylChairMethyl group adopts an equatorial position. uq.edu.au
This compound N-methyl Chair (Predicted) N-methyl group is expected to be equatorial. Inference from uq.edu.au
(±)-Pentane-2,4-diamineC-methyl (x2)Skew-boatSteric interactions can favor the skew-boat form. uq.edu.au

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physical properties or biological/chemical activity. These models are used to predict the properties and reactivity of new or untested molecules.

For this compound, a QSAR model could be developed to predict its reactivity, for example, its rate of reaction with atmospheric oxidants like the OH radical. The development of such a model involves several steps:

Data Set Collection: A set of molecules (typically aliphatic amines) with known experimental or high-level theoretical kinetic data (e.g., reaction rate constants) is assembled.

Descriptor Calculation: A series of numerical values, known as molecular descriptors, are calculated for each molecule in the data set. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the observed activity (the kinetic parameter).

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques.

For predicting the reactivity of amines, relevant descriptors can be calculated using quantum chemistry methods. A QSAR study on the reaction kinetics of aliphatic alcohols with OH radicals, for instance, successfully used descriptors derived from quantum mechanical calculations to predict reaction rates researchgate.net.

Table 3: Potential Molecular Descriptors for a QSAR Model of Amine Reactivity

Descriptor ClassSpecific Descriptor ExampleRelevance to Reactivity
Electronic Energy of the Highest Occupied Molecular Orbital (HOMO)Relates to the ability of the molecule to donate electrons. A higher HOMO energy often correlates with higher reactivity towards electrophiles.
Energy of the Lowest Unoccupied Molecular Orbital (LUMO)Relates to the ability of the molecule to accept electrons.
Atomic Charges (e.g., Mulliken, NBO)Indicates the electron density at specific atoms, suggesting likely sites for nucleophilic or electrophilic attack.
Thermodynamic Bond Dissociation Energy (BDE)The energy required to break a specific bond (e.g., C-H or N-H). A lower BDE indicates a more easily abstractable hydrogen atom.
Ionization PotentialThe energy required to remove an electron; a global measure of nucleophilicity.
Topological/Steric Molecular Volume / Surface AreaRelates to the size and shape of the molecule, which can influence how easily a reactant can approach a specific reaction site.

By calculating these descriptors for this compound and inputting them into a validated QSAR model for aliphatic amines, one could predict its kinetic parameters for reactions of environmental or industrial importance.

Conclusion and Future Research Directions

Synthesis of Current Research Landscape

N-Methyl-1,3-propanediamine (MeDAP) is an aliphatic amine that serves as a versatile building block and intermediate in various fields of chemical research. guidechem.com The current research landscape reveals its application in several key areas, primarily as a precursor in organic synthesis, a component in materials science, and a structural motif in biologically active molecules.

In synthetic chemistry, MeDAP is utilized as an intermediate for the preparation of more complex molecules, including pharmaceuticals and chelating agents. guidechem.com Its bifunctional nature, possessing both a primary and a secondary amine group, allows for selective reactions to build diverse molecular architectures. For instance, it has been used in the lipase-catalyzed synthesis of intermediates for alfuzosin (B1207546) and lapyrium (B1674504) chloride. sigmaaldrich.com

In materials science, MeDAP functions as a structure-directing agent or template in the synthesis of crystalline aluminophosphates. sigmaaldrich.com This role is critical in forming specific microporous structures with potential applications in catalysis and separation. Furthermore, the broader class of diamines, including the parent compound 1,3-propanediamine, are essential monomers for producing high-performance aliphatic polyamides. rsc.orgnih.gov The incorporation of the N-methyl group offers a route to modify polymer properties.

The compound and its derivatives have also been investigated for their biological significance. Derivatives of MeDAP have been incorporated into lipid-like materials designed for drug delivery systems, demonstrating tunable biodegradation rates for the controlled release of therapeutic agents like Cas9 mRNA. Additionally, amides formed from MeDAP and nystatin (B1677061) have shown retained antifungal efficacy with significantly reduced hemolytic activity compared to the parent antibiotic. The compound is also a known metabolite of certain veterinary drugs, such as morantel (B1676740) and pyrantel (B1679900), leading to the development of analytical methods for its detection in tissues. nih.govresearchgate.net

Table 1: Summary of Current Research Applications for this compound

Application Area Specific Use Key Research Finding
Organic Synthesis Intermediate for pharmaceuticals (e.g., alfuzosin) Utilized in lipase-catalyzed synthesis pathways. sigmaaldrich.com
Materials Science Structure-directing agent Employed in the synthesis of crystalline aluminophosphates. sigmaaldrich.com
Materials Science Polymer Chemistry Serves as a potential monomer to modify properties of aliphatic polyamides. rsc.org
Biomedical Research Drug Delivery Systems Derivatives used to create lipid-like materials for controlled Cas9 mRNA release.
Pharmaceuticals Antifungal Derivatives Nystatin amides with MeDAP show reduced hemolysis while retaining antifungal activity.
Environmental Science Carbon Capture Aqueous solutions containing MeDAP have been studied for their ability to absorb CO₂.
Analytical Chemistry Metabolic Marker Detected as a metabolite of morantel, requiring sensitive analytical quantification methods. nih.gov

Identified Gaps and Challenges in this compound Research

Despite its utility, research on this compound is characterized by several notable gaps and challenges. A primary challenge lies in the area of polymer chemistry. The synthesis of high-molecular-weight polyamides using the related 1,3-propanediamine is known to be difficult due to the high reactivity of the monomer, which can lead to side reactions that inhibit chain growth. rsc.org Similar challenges are anticipated for MeDAP, and a systematic investigation into controlling these side reactions to produce well-defined, high-molecular-weight N-methylated polyamides is currently lacking.

A significant gap exists in the mechanistic understanding of the biological activity of MeDAP derivatives. While studies have demonstrated the efficacy of certain derivatives, such as in antifungal applications or drug delivery, the precise molecular mechanisms underpinning these functions are not fully elucidated. For example, while the antimicrobial action of related long-chain diamines is generally attributed to membrane disruption, a detailed investigation into how the N-methyl group and the specific molecular structure of MeDAP derivatives influence interactions with biological targets is needed.

Furthermore, while the compound's role as a synthetic intermediate is established, the full scope of its potential applications remains underexplored. guidechem.com Much of the research focuses on the properties of the final products rather than a deep exploration of the unique reactivity and potential of MeDAP itself as a ligand or catalyst. There is also a lack of comprehensive studies on the long-term behavior and stability of materials derived from MeDAP, which is crucial for their practical application.

Table 2: Identified Gaps and Challenges in this compound Research

Research Area Identified Gap or Challenge Implication for Future Research
Polymer Chemistry Difficulty in synthesizing high-molecular-weight polyamides due to side reactions. rsc.org Need for optimized polymerization conditions and mechanistic studies to control side reactions.
Biological Mechanisms Lack of deep understanding of how MeDAP derivatives exert their biological effects. Requires detailed molecular and cellular studies to identify specific biological targets and pathways.
Coordination Chemistry Limited exploration of MeDAP as a primary ligand for creating novel metal complexes. Opportunity to synthesize and characterize new coordination compounds with unique catalytic or material properties.
Materials Science Insufficient data on the long-term stability and performance of MeDAP-derived materials. Long-term aging and degradation studies are needed to assess the viability of these materials for commercial use.

Prospective Avenues for Future Investigations

Future research on this compound is poised to expand into several promising directions, building upon the current understanding of its chemistry and applications.

Novel Catalytic Applications

A significant avenue for future work lies in the development of novel catalysts based on this compound. Its structure is well-suited for creating unique chelating ligands for transition metal catalysis. The combination of a secondary and a primary amine allows for the synthesis of asymmetric ligands, which are highly valuable in stereoselective synthesis. Research could focus on designing and synthesizing coordination complexes with metals like copper, cobalt, or nickel and evaluating their catalytic activity in reactions such as C-C bond formation, hydrogenations, or oxidation reactions. The steric and electronic properties of these complexes could be fine-tuned by modifying the ligand structure, offering a pathway to highly efficient and selective catalysts.

Advanced Materials Development

In the realm of advanced materials, a key future direction is the systematic development of N-methylated polyamides. By incorporating MeDAP into polyamide backbones, researchers can precisely control the degree of N-methylation, which would disrupt the traditional hydrogen-bonding networks found in conventional polyamides. rsc.org This modification is expected to alter key material properties, such as melting point, solubility, water absorption, and mechanical flexibility. rsc.org Such "property-on-demand" polyamides could find applications in specialized fields requiring materials with tailored characteristics. Additionally, further exploration of MeDAP as a templating agent for synthesizing novel zeolites and metal-organic frameworks (MOFs) could lead to materials with unique pore structures and functionalities for applications in gas storage, separation, and heterogeneous catalysis. sigmaaldrich.com

Deeper Biological Mechanism Elucidation

To advance the biomedical applications of this compound derivatives, future investigations must prioritize a deeper understanding of their biological mechanisms. For derivatives that show promise in drug delivery, research should focus on how their chemical structure influences nanoparticle formation, cellular uptake, endosomal escape, and cargo release. For compounds with antimicrobial or antifungal properties, studies should move beyond measuring efficacy to identifying the specific cellular pathways they disrupt. Techniques such as proteomics, transcriptomics, and cellular imaging could be employed to pinpoint molecular targets and understand the downstream effects of these compounds on pathogenic organisms. This mechanistic insight is critical for optimizing lead compounds and rationally designing next-generation therapeutic agents with improved efficacy and specificity.

Table 3: Prospective Avenues for Future Investigations

Prospective Avenue Specific Research Goal Potential Impact
Novel Catalytic Applications Synthesize and characterize asymmetric metal complexes using MeDAP-derived ligands. Development of highly selective and efficient catalysts for asymmetric synthesis.
Advanced Materials Development Create N-methylated polyamides with controlled properties by incorporating MeDAP. rsc.orgrsc.org Production of "smart" polymers with tunable thermal and mechanical properties for specialized applications.
Advanced Materials Development Use MeDAP as a template to synthesize novel microporous materials like zeolites or MOFs. sigmaaldrich.com Creation of new materials for advanced separation, catalysis, and gas storage technologies.
Biological Mechanism Elucidation Investigate the molecular interactions of MeDAP derivatives with cellular targets. Rational design of more effective and targeted drug delivery systems and antimicrobial agents.

Table of Mentioned Compounds

Compound Name
This compound
1,3-Diaminopropane (B46017)
Alfuzosin
Lapyrium chloride
Nystatin
Morantel
Pyrantel
Copper
Cobalt

Q & A

Q. What are the key applications of MAPA in CO₂ capture technologies, and how do its thermodynamic properties influence solvent selection?

MAPA is widely used in aqueous amine blends (e.g., with N,N-diethylethanolamine, DEEA) for post-combustion CO₂ capture due to its fast absorption kinetics and phase-change behavior. Thermodynamic modeling of CO₂ absorption in MAPA solutions at 313 K reveals its high heat of absorption (~80 kJ/mol CO₂), which impacts energy requirements for solvent regeneration . Researchers should prioritize vapor-liquid equilibrium (VLE) measurements and calorimetric studies to optimize solvent formulations for specific process conditions.

Q. How is MAPA utilized in the synthesis of platinum-based anticancer agents, and what methodological challenges arise in characterizing these complexes?

MAPA serves as a carrier ligand in cisplatin analogues (e.g., cis-[Pt(N-chpda)X₂], where X = Cl⁻, oxalate). Synthesis involves reacting MAPA derivatives with platinum precursors under inert conditions, followed by characterization via elemental analysis, spectroscopy (NMR, IR), and X-ray crystallography. Challenges include controlling hydrolysis rates and ensuring stability of the amine-Pt bonds in biological media .

Q. What experimental techniques are used to study the reaction kinetics of MAPA with hydroxyl radicals (OH), and why is this relevant to atmospheric chemistry?

Flash photolysis coupled with laser-induced fluorescence (LIF) is employed to measure OH reaction rates. For MAPA, the rate constant (k) is determined by monitoring OH decay in the presence of MAPA vapor. The reaction proceeds via N-H abstraction, forming an N-centered radical, with no significant OH recycling observed. This method requires precise control of vapor pressure and validation via proton-transfer-reaction mass spectrometry (PTR-MS) to confirm compound delivery .

Advanced Research Questions

Q. How do phase-change solvents incorporating MAPA reduce energy consumption in CO₂ capture, and what contradictions exist in reported absorption-regeneration data?

Phase-change solvents (e.g., MAPA/DEEA blends) separate into CO₂-rich and lean phases during absorption, reducing regeneration energy by 15–30% compared to monoethanolamine (MEA). However, discrepancies in reported heats of absorption (e.g., 70–85 kJ/mol CO₂) arise from differences in solvent concentration, temperature, and measurement techniques (e.g., calorimetry vs. VLE extrapolation). Researchers must standardize experimental protocols and validate models using pilot-scale data .

Q. What strategies optimize MAPA-based nanomaterials for CRISPR/Cas9 mRNA delivery, and how does biodegradability influence in vivo performance?

Lipid-like nanomaterials with MAPA backbones (e.g., MPA-A and MPA-Ab) are synthesized via esterification of biodegradable chains. Linear ester chains (MPA-A) degrade faster than branched analogs (MPA-Ab) in esterase-rich environments, enabling tunable mRNA release kinetics. Key parameters include polymer molecular weight, esterase sensitivity, and nanoparticle stability in serum. In vivo studies in mice show that faster degradation correlates with reduced toxicity but requires balancing transfection efficiency .

Q. How can analytical methods resolve chemically intractable residues using MAPA derivatives, as demonstrated in veterinary drug residue analysis?

MAPA derivatives are critical in converting morantel residues in bovine liver to measurable fragments. The protocol involves hydrolyzing morantel to N-methyl-1,3-propanediamine, followed by derivatization with 2-nitro-4-trifluoromethylphenyl groups. Internal standards (e.g., N-ethyl-1,3-propanediamine) correct for variable reaction yields. Electron-capture gas chromatography (EC-GC) achieves detection limits of 0.2 ppm. Challenges include minimizing matrix interference and validating specificity via mass spectrometry .

Q. What role does MAPA play in polymer functionalization for light-responsive materials, and how does linker design affect material properties?

MAPA acts as a linker in donor-acceptor Stenhouse adduct (DASA) polymers, enabling post-polymerization modifications. For example, pentafluorophenylacrylate copolymers are functionalized with MAPA via aminolysis, introducing hydrophobic/hydrophilic balance. The length and flexibility of the MAPA spacer influence DASA switching kinetics and polymer solubility. Researchers must optimize reaction conditions (e.g., solvent polarity, temperature) to prevent crosslinking .

Methodological Considerations Table

Research FocusKey TechniquesCritical ParametersReferences
CO₂ CaptureCalorimetry, VLE measurements, pilot-scale testingSolvent concentration, temperature, CO₂ loading capacity
Drug DeliveryEsterification, dynamic light scattering (DLS), in vivo biodistributionEster chain branching, nanoparticle ζ-potential, biodegradation rate
Reaction KineticsFlash photolysis/LIF, PTR-MSOH radical purity, vapor pressure control, reaction chamber design
Analytical ChemistryEC-GC, derivatization protocols, internal standardizationDerivatization yield, matrix cleanup, column selectivity

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.